molecular formula C12H28N2 B13283594 {3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine

{3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine

Cat. No.: B13283594
M. Wt: 200.36 g/mol
InChI Key: JKJKDYPKVWSBGU-UHFFFAOYSA-N
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Description

{3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine is an organic compound characterized by its unique structure, which includes two dimethylpropyl groups attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine typically involves the reaction of 2,2-dimethylpropylamine with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and yield. The final product is typically purified using distillation or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

{3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated derivatives or halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, {3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, this compound is studied for its potential role as a ligand in enzyme inhibition and receptor binding studies. It is also explored for its antimicrobial and antifungal properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as an active pharmaceutical ingredient in the treatment of various diseases.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. It is also employed as a stabilizer and additive in various manufacturing processes.

Mechanism of Action

The mechanism of action of {3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2-Dimethylpropyl)amino]propanenitrile
  • (3-Ammonio-2,2-dimethyl-propyl)carbamate Dihydrate

Uniqueness

{3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N'-(2,2-dimethylpropyl)-N,N,2,2-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-11(2,3)8-13-9-12(4,5)10-14(6)7/h13H,8-10H2,1-7H3

InChI Key

JKJKDYPKVWSBGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC(C)(C)CN(C)C

Origin of Product

United States

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